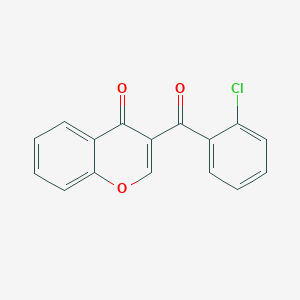

3-(2-Chlorobenzoyl)chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorobenzoyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClO3/c17-13-7-3-1-5-10(13)15(18)12-9-20-14-8-4-2-6-11(14)16(12)19/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDHRDJEIPBRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3 2 Chlorobenzoyl Chromen 4 One

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom on the benzoyl ring of 3-(2-Chlorobenzoyl)chromen-4-one is susceptible to nucleophilic aromatic substitution (SNA) reactions. In these reactions, a nucleophile replaces the chlorine atom. The efficiency of this substitution is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. youtube.comnih.gov Common nucleophiles used in these reactions include amines, hydroxides, and alkoxides. youtube.comlibretexts.org The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the chlorine atom, forming a tetrahedral intermediate, which then eliminates the chloride ion to yield the substituted product. youtube.com

It is important to note that in some cases, particularly with strong bases and in the absence of activating groups, the reaction can proceed through a benzyne (B1209423) intermediate via an elimination-addition mechanism. youtube.com Furthermore, vicarious nucleophilic substitution (VNS) presents another pathway where a carbanion bearing a leaving group can replace a hydrogen atom on the aromatic ring, although this is more common in nitroarenes. organic-chemistry.org

Reactivity of the Chromen-4-one Ring System at Various Positions

The chromen-4-one ring, also known as a 1,4-benzopyrone, is a key structural feature that exhibits diverse reactivity. nih.gov This system can undergo reactions at several positions, making it a versatile scaffold for creating a variety of heterocyclic compounds. arabjchem.orgnih.gov

The C2-C3 double bond in the pyrone ring can participate in addition reactions. The carbonyl group at the C4 position can be a target for nucleophiles and can also be modified to a thio function, which has been shown to impact biological activity. acs.org The benzene (B151609) portion of the chromen-4-one ring can undergo electrophilic substitution reactions, with the existing oxygen atom directing incoming electrophiles. nih.gov Additionally, the pyrone ring can be opened by strong nucleophiles, leading to rearrangements and the formation of different heterocyclic systems. arabjchem.org For instance, treatment with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. arabjchem.org

Derivatization Strategies for Enhancing Biological Activity or Modulating Properties

The modification of the 3-(2-Chlorobenzoyl)chromen-4-one scaffold is a key strategy for developing new compounds with enhanced or specific biological activities. These strategies often focus on introducing new functional groups or heterocyclic rings.

The incorporation of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and tetrazoles, into the chromen-4-one structure has been a successful strategy for developing potent bioactive molecules. nih.govnih.gov

Oxadiazoles (B1248032): 1,3,4-Oxadiazole (B1194373) derivatives of chromen-4-ones have been synthesized and have shown significant biological activities. nih.govnih.gov The synthesis often involves converting a carboxylic acid precursor to a hydrazide, which is then cyclized with a suitable reagent to form the oxadiazole ring. nih.gov A variety of substituted oxadiazoles can be prepared by using different aromatic acids in the cyclization step. mdpi.com

Tetrazoles: Tetrazole derivatives are also of significant interest due to their wide range of pharmacological properties. nih.govscielo.org.mx The synthesis of tetrazole-containing chromen-4-ones can be achieved through methods like the [3+2] cycloaddition of nitriles with sodium azide. nih.govchalcogen.ro These derivatives have been explored for various therapeutic applications. nih.govresearchgate.net

The benzoyl group of 3-(2-Chlorobenzoyl)chromen-4-one provides another site for chemical modification. The chlorine atom, as previously discussed, can be replaced by various nucleophiles to introduce new functionalities. youtube.comnih.gov Additionally, other substituents can be introduced onto the benzoyl ring to modulate the electronic and steric properties of the molecule, which can in turn influence its biological activity. For example, the introduction of different substituents on a phenyl ring attached to a chromone (B188151) core has been shown to affect the molecule's inhibitory activity against certain enzymes. nih.gov

Direct modification of the chromen-4-one ring is a common strategy to fine-tune the properties of the resulting derivatives.

Position 2: The C2 position can be substituted with various groups. For instance, the introduction of a pyridine (B92270) ring at this position has been explored. nih.gov

Position 3: The C3 position is a frequent site for modification. The introduction of a formyl group at this position creates a versatile intermediate for further derivatization. nih.gov For example, 3-formylchromone can react with various nucleophiles to generate a wide range of heterocyclic derivatives. arabjchem.org

Benzene Ring: Substitutions on the benzene part of the chromen-4-one scaffold can also significantly impact biological activity. For example, the introduction of halogen atoms or other functional groups can alter the molecule's lipophilicity and electronic properties. acs.org Studies have shown that the position and nature of substituents on the chromene ring can influence the biological efficacy of the compounds. ontosight.ai

Structural Elucidation Techniques for Chromen 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the molecular skeleton and the spatial relationships between atoms.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. For 3-(2-Chlorobenzoyl)chromen-4-one, the spectrum is expected to show signals corresponding to the eight aromatic protons.

Chromone (B188151) Ring Protons: The four protons on the benzo part of the chromen-4-one ring (H-5, H-6, H-7, H-8) typically appear as a complex set of multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. The H-5 proton is often the most deshielded due to the anisotropic effect of the adjacent C-4 carbonyl group, resonating at the lowest field of this group, often as a doublet of doublets around δ 8.2 ppm.

2-Chlorobenzoyl Group Protons: The four protons on the 2-chlorobenzoyl substituent also produce signals in the aromatic region (δ 7.3–7.9 ppm). Their specific chemical shifts and splitting patterns are dictated by their position relative to the chlorine atom and the carbonyl group.

The integration of these signals would confirm the presence of four protons for each aromatic system.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for 3-(2-Chlorobenzoyl)chromen-4-one

| Proton | Predicted δ (ppm) | Multiplicity |

| H-5 | ~8.20 | dd |

| H-7 | ~7.80 | ddd |

| H-8 | ~7.60 | d |

| H-6 | ~7.50 | ddd |

| Benzoyl Protons | 7.30 - 7.90 | m |

Note: Data are estimated based on analogous structures. dd = doublet of doublets, ddd = doublet of doublet of doublets, d = doublet, m = multiplet.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., hybridization, attachment to electronegative atoms). For 3-(2-Chlorobenzoyl)chromen-4-one, sixteen distinct carbon signals are expected.

Carbonyl Carbons: Two signals are anticipated in the highly deshielded region of the spectrum. The ketone carbonyl of the benzoyl group typically appears around δ 190-198 ppm, while the C-4 carbonyl of the γ-pyrone ring is found further upfield, around δ 175-185 ppm. rsc.org

Aromatic and Olefinic Carbons: The remaining fourteen carbons of the aromatic rings and the C-2/C-3 double bond resonate in the δ 115–165 ppm range. The C-2 and C-3 carbons of the chromone ring are key, with C-2 being more deshielded than C-3. The carbon atom bearing the chlorine (C-2' of the benzoyl group) would show a characteristic chemical shift influenced by the halogen. Quaternary carbons, such as C-4a, C-8a, C-3, C-1', and C-2', typically show weaker signals than protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges (δ) for 3-(2-Chlorobenzoyl)chromen-4-one

| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) |

| C=O (Benzoyl) | 190 - 198 |

| C-4 (Chromone C=O) | 175 - 185 |

| C-2, C-4a, C-8a | 150 - 165 |

| Aromatic CH & C-Cl | 115 - 140 |

| C-3 | ~120 |

Note: Data are estimated based on general values for chromones and substituted benzophenones.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. wikipedia.org It would show correlations between H-5/H-6, H-6/H-7, and H-7/H-8 within the chromone ring, and similarly trace the connectivity of the four protons on the 2-chlorobenzoyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of protonated carbons in the ¹³C spectrum by linking them to their already-assigned protons from the ¹H spectrum. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for elucidating the connectivity of molecular fragments. It reveals correlations between protons and carbons that are separated by two or three bonds. Crucially, it would show a correlation between the protons on the 2-chlorobenzoyl ring and the benzoyl carbonyl carbon. Furthermore, long-range couplings between chromone protons (like H-5) and key carbons (like C-4, C-4a, and C-8a) would confirm the core structure. The connection of the substituent at the C-3 position is established by observing correlations from nearby protons to the C-3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. harvard.edu It is particularly useful for determining stereochemistry and the relative orientation of different parts of the molecule, such as the spatial relationship between the plane of the 2-chlorobenzoyl group and the chromone ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-(2-Chlorobenzoyl)chromen-4-one is characterized by strong absorptions corresponding to its two distinct carbonyl groups.

C=O Stretching: Two prominent C=O stretching bands are expected. The benzoyl ketone carbonyl typically absorbs at a higher frequency (around 1660-1680 cm⁻¹), while the C-4 carbonyl of the conjugated γ-pyrone system absorbs at a slightly lower frequency (around 1630-1650 cm⁻¹).

Other Key Absorptions: Other characteristic bands include C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹), C-O-C stretching of the pyrone ether linkage (around 1200-1300 cm⁻¹), and aromatic C-H stretching (just above 3000 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for 3-(2-Chlorobenzoyl)chromen-4-one

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| Benzoyl C=O | Stretch | 1660 - 1680 |

| Chromone C-4=O | Stretch | 1630 - 1650 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O-C Ether | Stretch | 1200 - 1300 |

| Aromatic C-H | Stretch | ~3050 |

Note: Data are estimated based on typical values for substituted ketones and chromones.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass, and therefore the molecular weight, of a molecule. High-resolution techniques can determine the exact molecular formula.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental composition. For 3-(2-Chlorobenzoyl)chromen-4-one, the molecular formula is C₁₆H₉ClO₃.

Molecular Formula Confirmation: The calculated exact mass for the [M]⁺ ion is 284.0240 amu. An HRMS measurement matching this value would unequivocally confirm the molecular formula.

Isotopic Pattern: A key feature in the mass spectrum would be the isotopic signature of chlorine. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the spectrum would exhibit two peaks for the molecular ion: the [M]⁺ peak (containing ³⁵Cl) and an [M+2]⁺ peak (containing ³⁷Cl). The relative intensity of the [M+2]⁺ peak would be approximately one-third that of the [M]⁺ peak, providing clear evidence for the presence of a single chlorine atom in the molecule. uci.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

The fragmentation patterns observed in the mass spectrum provide valuable structural information. libretexts.orgchemguide.co.uk For chromen-4-one derivatives, characteristic cleavages can occur, such as the loss of the benzoyl group or fragments from the chromen-4-one core. libretexts.orglibretexts.org The stability of the resulting fragment ions often dictates the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uklibretexts.org For instance, the formation of stable acylium ions ([RCO]⁺) is a common fragmentation pathway for ketones and can lead to prominent peaks. chemguide.co.uklibretexts.org Analysis of these patterns allows chemists to deduce the connectivity of atoms within the molecule. libretexts.org

For example, in the high-resolution electron ionization mass spectrometry (HR-EI-MS) of a related compound, 2-(4-(5-(2-Chlorobenzyl)-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-one, the molecular ion peak [M]⁺ was observed at an m/z corresponding to its calculated molecular weight, confirming the elemental composition. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic structure of molecules containing chromophores, which are light-absorbing functional groups. libretexts.orgamazonaws.com The chromen-4-one scaffold and the attached 2-chlorobenzoyl group in 3-(2-Chlorobenzoyl)chromen-4-one contain π-electron systems that give rise to characteristic electronic transitions and, consequently, distinct UV-Vis absorption spectra. researchgate.netlibretexts.org

The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital, typically a bonding (π) or non-bonding (n) orbital, to a higher energy anti-bonding (π) orbital. libretexts.orglibretexts.org The most common transitions observed for compounds like 3-(2-Chlorobenzoyl)chromen-4-one are π → π and n → π* transitions.

π → π transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are generally characterized by high molar absorptivity (ε) values. libretexts.org The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption (λmax). utoronto.ca Increased conjugation leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). libretexts.orgutoronto.ca

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (e.g., from the oxygen atoms of the carbonyl and ether groups in the chromen-4-one ring) to an anti-bonding π* orbital. These transitions are typically of lower intensity (lower ε values) compared to π → π* transitions. libretexts.org

The solvent in which the spectrum is recorded can influence the λmax values. For instance, polar solvents can stabilize the ground state of n → π* transitions through hydrogen bonding, leading to a hypsochromic or blue shift (a shift to a shorter wavelength). libretexts.org

The UV-Vis spectrum of a chromen-4-one derivative provides a fingerprint of its electronic system. For example, benzene (B151609) exhibits a strong absorption band around 202 nm and a series of weaker bands between 230–270 nm, which are attributed to vibrational effects on the π → π* transitions. amazonaws.com The introduction of substituents on the chromen-4-one ring can cause predictable shifts in the absorption maxima, providing further structural information. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed, which reveals the positions of the individual atoms. caltech.edu

For chromen-4-one derivatives, X-ray crystallography can confirm the planarity of the chromen-4-one ring system and determine the dihedral angle between this ring and the substituent at the 3-position, in this case, the 2-chlorobenzoyl group. nih.govnih.gov For example, in the crystal structure of a similar compound, 3-acetyl-4H-chromen-4-one, the fused-ring system was found to be nearly planar. nih.gov In another related structure, the dihedral angle between the coumarin (B35378) ring system and a benzene ring was measured to be 73.95 (8)°. nih.gov

The data obtained from X-ray crystallography, such as bond lengths and angles, are often compared with standard values or those from computational models to understand any structural strain or unusual bonding features. researchgate.netnist.gov For instance, the typical bond length for a C=O double bond in similar structures is around 1.21 Å. researchgate.net

Table 1: Example of Crystallographic Data for a Chromen-4-one Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.8425(7) |

| b (Å) | 14.1931(16) |

| c (Å) | 17.0132(17) |

| β (°) | 101.044(3) |

| Volume (ų) | 1621.1(3) |

| Z | 4 |

| Note: This data is for a related chloro-substituted benzoyl derivative and serves as an illustrative example of the type of information obtained from X-ray crystallography. researchgate.net |

Table 2: Example of Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| C4=O5 | 1.219(2) | O3-C4-O5 | 116.40(1) |

| N(3)-N(4) | 1.411(4) | C2-C3-C18 | 107.1(4) |

| C(7)-N(1) | 1.395(3) | C(3)-C(4)-S(5) | 112.0(3) |

| Note: These values are from various related heterocyclic structures to illustrate typical bond lengths and angles determined by X-ray crystallography. researchgate.netresearchgate.netrsc.org |

No Publicly Available Research Data Found for 3-(2-Chlorobenzoyl)chromen-4-one

A comprehensive search of publicly accessible scientific literature and research databases has revealed no specific pharmacological or biological activity studies for the chemical compound 3-(2-Chlorobenzoyl)chromen-4-one.

Anti-cancer Research: Including in vitro cytotoxicity against various human cancer cell lines (such as HeLa, SMMC-7721, SGC-7901, U87, HepG2, HL-60, MOLT-4, and MCF-7), mechanistic studies (such as telomerase inhibition, dyskerin regulation, and modulation of apoptotic pathways), and in vivo efficacy in animal models.

Anti-inflammatory Research: Including studies on its potential to inhibit nitric oxide (NO) production in cell-based assays and its ability to modulate pro-inflammatory cytokines.

The absence of such data indicates that 3-(2-Chlorobenzoyl)chromen-4-one has likely not been a subject of published research in these specific areas of pharmacological investigation. While the broader class of chromen-4-one compounds has been explored for various therapeutic properties, the specific derivative requested in the subject line does not appear in the available scientific literature within the scope of the outlined topics.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. Further research would be required to determine the pharmacological profile of 3-(2-Chlorobenzoyl)chromen-4-one.

Pharmacological and Biological Activity Research on Chromen 4 One Compounds Non Clinical Focus

Anti-inflammatory Research

Inhibition of Signaling Pathways (e.g., TLR4/MAPK)

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system. Its overactivation can lead to excessive inflammation, making it a key target for anti-inflammatory drug development. Research has shown that compounds based on the 2-phenyl-4H-chromen-4-one scaffold, a class of flavonoids, can effectively inhibit this pathway.

In studies involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, certain 2-phenyl-4H-chromen-4-one derivatives have been identified as potent anti-inflammatory agents. One notable compound, referred to as compound 8 in a 2022 study, was found to suppress inflammation by directly inhibiting the TLR4/Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.govacs.org This inhibition leads to a significant downregulation in the production of pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govacs.org Further in vivo studies using a mouse model of LPS-induced inflammation confirmed that this compound could reduce systemic inflammation, highlighting the potential of the chromen-4-one scaffold in regulating inflammatory responses through the TLR4/MAPK pathway. nih.govacs.orgresearchgate.net

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The chromone (B188151) nucleus is a versatile scaffold for the development of novel antimicrobial agents, with various derivatives showing activity against a wide range of pathogens.

Antibacterial Activity (e.g., S. aureus, MRSA, Escherichia coli, Staphylococcus aureus, Mycobacterium smegmatis, Bacillus subtilis, P. aeruginosa)

Chromen-4-one derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have synthesized and evaluated numerous analogs, revealing that substitutions on the chromone ring are critical for activity.

For instance, a series of chromone-based dithiazoles showed promising activity against several pathogenic bacteria. nih.gov One derivative, compound 3c (7-chloro-3-[5-(p-chloro)-phenyl-3H- acs.orgnih.govnih.gov-dithiazol-3′-yl]-4H-chromen-4-one), exhibited excellent inhibitory activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL and promising activity against Staphylococcus aureus (MIC 6.25 µg/mL) and Pseudomonas aeruginosa (MIC 6.25 µg/mL). nih.gov Another derivative, 3h (6-bromo-7-chloro-3-[5-(p-chloro)-phenyl-3H- acs.orgnih.govnih.gov-dithiazol-3′-yl]-4H-chromen-4-one), was highly effective against Escherichia coli with an MIC of 1.56 µg/mL. nih.gov

Another study focused on a chromone 5-maleimide substitution compound, CM3a , which displayed strong antibacterial activity against S. aureus, with an MIC of 26.4 µM (8 µg/mL). dovepress.com This compound was also effective at eradicating established S. aureus biofilms. dovepress.com Flavones, which contain the chromone core, have also been evaluated, with kaempferol (B1673270) showing activity against S. aureus at an MIC of 62.5 μg/mL. redalyc.org

| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |

| Chromone-Dithiazole | Compound 3c | Bacillus subtilis | 0.78 | nih.gov |

| Chromone-Dithiazole | Compound 3h | Escherichia coli | 1.56 | nih.gov |

| Chromone-Dithiazole | Compound 3c | Staphylococcus aureus | 6.25 | nih.gov |

| Chromone-Dithiazole | Compound 3c | Pseudomonas aeruginosa | 6.25 | nih.gov |

| Chromone-Maleimide | CM3a | Staphylococcus aureus | 8 | dovepress.com |

| Flavone | Kaempferol | Staphylococcus aureus | 62.5 | redalyc.org |

| Chromone-Dithiazole | Compound 3a | Staphylococcus aureus | 6.25 | nih.gov |

| Chromone-Dithiazole | Compound 3e | Staphylococcus aureus | 6.25 | nih.gov |

This table is interactive. Click on the headers to sort.

Antifungal Activity (e.g., C. albicans, plant pathogenic fungi)

The emergence of drug-resistant fungal strains, particularly Candida species, has driven the search for new antifungal agents. Chromone derivatives have emerged as a promising class of compounds in this area.

A comprehensive study screened 27 chromone derivatives against nine different Candida species. researchgate.netasm.org Four chromone-3-carbonitrile compounds showed significant antifungal activity, with MICs ranging from 5 to 50 µg/mL. researchgate.net Notably, 6-bromochromone-3-carbonitrile was found to be fungicidal, killing C. albicans cells completely after just two hours of contact at its MIC of 5 µg/mL. asm.org These active compounds also inhibited the formation of C. albicans biofilms, a key virulence factor. researchgate.netasm.org

Other studies have also highlighted the anti-candida potential of chromones. A chromone-based dithiazole, Compound 3c , exhibited promising activity against C. albicans with an MIC of 3.12 µg/mL, which was more potent than the standard drug fluconazole (B54011) in the same study. nih.gov The simple flavone, 2-phenyl-4H-chromen-4-one , also showed activity against various Candida species, with MIC values of 31.25 µg/mL against C. parapsilosis and 62.5 µg/mL against C. famata. academicjournals.org

In the context of agriculture, chromene dimers have been evaluated against plant pathogenic fungi. One such dimer, compound 3a , effectively inhibited the mycelial growth of several Aspergillus species, which are known plant pathogens and producers of mycotoxins. nih.gov

| Compound Class | Derivative Example | Fungal Strain | MIC (µg/mL) | Reference |

| Chromone-Dithiazole | Compound 3c | Candida albicans | 3.12 | nih.gov |

| Chromone-3-carbonitrile | 6-bromochromone-3-carbonitrile | Candida albicans | 5 | asm.org |

| Chromone-Dithiazole | Compound 3a | Candida albicans | 6.25 | nih.gov |

| Flavone | 2-phenyl-4H-chromen-4-one | Candida parapsilosis | 31.25 | academicjournals.org |

| Chromone-Dithiazole | Compound 3h | Saccharomyces cerevisiae | 0.78 | nih.gov |

This table is interactive. Click on the headers to sort.

Antiviral Activity (e.g., Tobacco Mosaic Virus (TMV))

Plant viruses like the Tobacco Mosaic Virus (TMV) cause significant economic losses in agriculture. Chromone derivatives have been identified as a promising source of new anti-plant virus agents. nih.gov

In one study, a series of novel chromone derivatives containing a dithioacetal moiety were synthesized and evaluated for their anti-TMV activity. nih.gov The standout, compound c23 , demonstrated high curative (68.8%), protective (58.8%), and inactivating (86.0%) activities against TMV, outperforming the commercial agent Ribavirin. nih.gov Its EC₅₀ value for inactivation activity was 9.3 mg/L. nih.gov Further investigation revealed that this compound could destroy the integrity of the TMV coat protein, thereby inhibiting the virus's self-assembly process. nih.gov

Other research has also identified chromones with significant anti-TMV effects. Two new chromone derivatives isolated from Cassia leschenaultiana showed potential anti-TMV activity, with inhibition rates of 35.6% and 38.7% at a concentration of 20 µM. cabidigitallibrary.org Similarly, chromones isolated from the leaves of Nicotiana tabacum and the fungus Aspergillus versicolor also displayed inhibitory activity against TMV. cabidigitallibrary.orgbohrium.com One derivative from Cassia siamea showed an inhibition rate of 35.3%. acs.org

| Compound Class/Source | Derivative Example | Activity Metric | Value | Concentration | Reference |

| Chromone-dithioacetal | Compound c23 | Inactivation Activity | 86.0% | 500 mg/L | nih.gov |

| Chromone-dithioacetal | Compound c23 | Curative Activity | 68.8% | 500 mg/L | nih.gov |

| Chromone-dithioacetal | Compound c23 | Protective Activity | 58.8% | 500 mg/L | nih.gov |

| From Cassia leschenaultiana | Compound 2 | Inhibition Rate | 38.7% | 20 µM | cabidigitallibrary.org |

| From Cassia siamea | Compound 6 | Inhibition Rate | 35.3% | Not specified | acs.org |

| From Aspergillus versicolor | Compound 1 | Inhibition Rate | 35.3% | Not specified | bohrium.com |

| From Nicotiana tabacum | Compound 2 | Inhibition Rate | 31.5% | Not specified | cabidigitallibrary.org |

This table is interactive. Click on the headers to sort.

Enzyme Inhibition Studies

Sirtuin 2 (SIRT2) Selective Inhibition

Sirtuins are a class of enzymes involved in critical cellular processes, and their dysregulation is linked to aging-related diseases like neurodegeneration and cancer. Sirtuin 2 (SIRT2) has become a particularly interesting drug target. acs.orgnih.gov Research has identified chromone and chroman-4-one derivatives as potent and selective inhibitors of SIRT2. nih.govacs.orgresearchgate.netnih.gov

A study focused on synthesizing a series of substituted chroman-4-one and chromone derivatives found several potent and highly selective SIRT2 inhibitors. nih.govacs.orgnih.gov The most active compounds had inhibitory concentrations (IC₅₀) in the low micromolar range. nih.govnih.gov Structure-activity relationship (SAR) analysis revealed that substitutions at the 2-, 6-, and 8-positions of the chromone scaffold were crucial for high potency, with larger, electron-withdrawing groups being particularly favorable. nih.govacs.orgnih.gov

The most potent inhibitor identified in this series was 6,8-dibromo-2-pentylchroman-4-one , which had an IC₅₀ of 1.5 µM for SIRT2. nih.govacs.orgnih.gov Importantly, these compounds demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3, which is a critical attribute for a targeted therapeutic agent. nih.govacs.orgnih.gov

| Compound Class | Derivative Example | Target | IC₅₀ (µM) | Reference |

| Chroman-4-one | 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | nih.govacs.orgnih.gov |

| Chroman-4-one | (-)-1a (enantiomer) | SIRT2 | 1.5 | acs.orgnih.gov |

| Chroman-4-one | (+)-1a (enantiomer) | SIRT2 | 4.5 | acs.orgnih.gov |

| Chromone | 3a (unsaturated analog) | SIRT2 | 5.5 | acs.orgnih.gov |

This table is interactive. Click on the headers to sort.

β-Glucuronidase Inhibition

β-Glucuronidase (βGLU) is a lysosomal hydrolase found in mammals, plants, and bacteria, playing a key role in the catalytic cleavage of β-d-glucuronide conjugates. nih.gov Its inhibition has been explored for therapeutic applications, including alleviating drug-induced toxicities and preventing certain types of cancer. nih.gov Research into chromen-4-one derivatives has identified potent inhibitors of βGLU. For instance, the introduction of a 1,3,4-oxadiazole (B1194373) group to the chromen-4-one scaffold has been shown to significantly enhance inhibitory potency. nih.gov The inhibitory activity is influenced by the type and position of substituents, with a general trend of F > Cl > Me > NO2 > Pyridyl > MeO and ortho > para > meta. nih.gov

Specifically, fluoro-substituted derivatives have demonstrated strong inhibitory action, with IC50 values in the micromolar range, significantly more potent than the standard D-saccharic acid 1,4-lactone (D-SAL). nih.gov The binding interactions of these inhibitors with the enzyme's active site involve hydrogen bonds and hydrophobic interactions, stabilizing the enzyme-inhibitor complex. nih.gov

A trisubstituted thiourea (B124793) compound has been identified as a potent, uncompetitive, and reversible inhibitor of bacterial β-glucuronidase, with an IC50 value of 283 nM. sigmaaldrich.comsigmaaldrich.com This inhibitor demonstrates high selectivity for bacterial β-glucuronidase over its mammalian counterpart. sigmaaldrich.comsigmaaldrich.com Studies have shown that such inhibitors can protect against NSAID-induced enteropathy by preventing the cleavage of NSAID glucuronides in the small intestine. nih.gov

Table 1: β-Glucuronidase Inhibitory Activity of Selected Compounds

| Compound Type | Substituent | IC50 (μM) | Potency vs. D-SAL |

|---|---|---|---|

| Chromen-4-one-oxadiazole hybrid | 2-Fluoro | 0.80 | ~60-fold stronger |

| Chromen-4-one-oxadiazole hybrid | 4-Fluoro | 1.10 | ~44-fold stronger |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govnih.gov Chromone-based compounds have been investigated as MAO-B inhibitors. nih.gov A series of chromone-hydroxypyridinone hybrids were designed and evaluated, with some compounds showing potent and selective human MAO-B inhibitory activity. nih.gov For example, one such compound exhibited an IC50 value of 67.02 ± 4.3 nM. nih.gov Docking studies have revealed that these inhibitors can occupy both the substrate and entrance cavities of the MAO-B active site. nih.gov

Other chromone derivatives, such as those based on a 1H-chromeno[3,2-c]pyridine scaffold, have also been synthesized and tested for MAO inhibitory activity. mdpi.com Certain derivatives showed preferential inhibition of MAO-A, while others were potent MAO-B inhibitors. mdpi.com For instance, a 1,2,3,4-THCP-10-one derivative with a phenylethynyl fragment at C1 was identified as a potent MAO-B inhibitor with an IC50 of 0.51 μM. mdpi.com The inhibition kinetics for some of these compounds have been determined to be competitive. mdpi.com

Table 2: MAO-B Inhibitory Activity of Selected Chromone Derivatives

| Compound Class | Specific Compound/Derivative | Target | IC50 | Inhibition Type |

|---|---|---|---|---|

| Chromone-hydroxypyridinone hybrid | 17d | hMAO-B | 67.02 ± 4.3 nM | Not specified |

| 1H-Chromeno[3,2-c]pyridine | 1,2,3,4-THCP-10-one with phenylethynyl at C1 (3a) | MAO-B | 0.51 μM | Not specified |

Cytochrome P450 (e.g., CYP2C9) Inhibition

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a wide range of drugs and endogenous compounds. nih.govbiomolther.org CYP2C9 is a particularly important isoform, responsible for the metabolism of up to 20% of all drugs that undergo phase I metabolism. nih.gov Inhibition of CYP2C9 can lead to significant drug-drug interactions. researchgate.netcambridgemedchemconsulting.com

Research has shown that certain synthetic compounds can inhibit the CYP2C9 enzyme. researchgate.net In vitro studies using human liver microsomes and recombinant enzymes are employed to identify which CYP isoforms are responsible for the metabolism of specific compounds. nih.gov For example, studies on the anticoagulant phenprocoumon (B610086) identified CYP2C9 as a major catalyst in its hydroxylation. nih.gov The inhibition of CYP2C9 is a critical consideration in drug development to avoid adverse interactions. researchgate.netcambridgemedchemconsulting.com

α-Glucosidase and Tyrosinase Inhibition

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating skin hyperpigmentation disorders and in the cosmetics industry. nih.gov

Studies on compounds isolated from natural sources have identified potent α-glucosidase inhibitors. nih.gov For example, several compounds from Desmos dumosus showed α-glucosidase inhibitory activities with IC50 values ranging from 5.3 to 52.7 μM, which were significantly more potent than the standard drug acarbose (B1664774) (IC50 of 83.5 μM). nih.gov

In the context of tyrosinase inhibition, researchers have explored synthetic compounds containing a 3-chloro-4-fluorophenyl motif. nih.gov These compounds have demonstrated significant inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR), with IC50 values in the low micromolar range. nih.gov Docking analyses have supported the enhanced activity of these compounds, suggesting that the 3-chloro-4-fluorophenyl fragment is an important structural feature for effective inhibition. nih.gov

Table 3: α-Glucosidase and Tyrosinase Inhibitory Activity

| Enzyme | Compound Source/Class | Most Active Compound IC50 |

|---|---|---|

| α-Glucosidase | Desmos dumosus isolates | 5.3 μM |

Receptor Modulation Research

GPR55 Ligand Activity (Agonism and Antagonism)

GPR55 is a G protein-coupled receptor that has been identified as a potential cannabinoid receptor, although its signaling pathways are distinct from the classical CB1 and CB2 receptors. nih.gov It is activated by various ligands, including lysophosphatidylinositol (LPI) and certain cannabinoids. nih.govguidetopharmacology.org GPR55 activation can lead to an increase in intracellular calcium. nih.gov

Research has shown that the CB1 receptor antagonist SR141716A (rimonabant) can act as a GPR55 antagonist, attenuating the calcium rise induced by GPR55 agonists. nih.gov The receptor is coupled to Gα13, Gαq/11, or Gα12 subunits and can activate downstream signaling pathways involving RhoA and phospholipase C. nih.gov The identification of GPR55 agonists and antagonists is an active area of research, with potential implications for cancer therapy, as GPR55 has been linked to cancer cell proliferation. nih.gov

Serotonin (B10506) Receptor (5-HT1A) Affinity

The serotonin 1A (5-HT1A) receptor is a key target for drugs used to treat psychiatric disorders such as depression and anxiety. nih.govnih.gov This receptor is found in both presynaptic and postsynaptic locations, and its modulation can have significant effects on serotonergic neurotransmission. nih.gov

Numerous compounds have been developed and tested for their affinity to the 5-HT1A receptor. researchgate.net For example, novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been designed as "biased agonists" of 5-HT1A receptors, showing high affinity with pKi values ranging from 8.73 to 10.83. researchgate.net Atypical antipsychotics and some antidepressants exert part of their therapeutic effects through their interaction with 5-HT1A receptors. nih.govdrugbank.com The affinity of a compound for the 5-HT1A receptor is a critical parameter in the development of new central nervous system drugs.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-(2-Chlorobenzoyl)chromen-4-one |

| D-saccharic acid 1,4-lactone (D-SAL) |

| 1-((6,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea) (Inh-1) |

| Phenprocoumon |

| Acarbose |

| SR141716A (Rimonabant) |

| Lysophosphatidylinositol (LPI) |

Other Investigated Biological Activities (e.g., Antidiabetic, Anticholinesterase)

The chromen-4-one scaffold is recognized as a "privileged" structure in medicinal chemistry due to its recurrence in a variety of pharmacologically active compounds. Beyond the more extensively studied areas, research has ventured into other potential therapeutic applications, including the management of diabetes mellitus and neurodegenerative diseases like Alzheimer's disease.

The inhibition of carbohydrate-digesting enzymes such as α-amylase and α-glucosidase is a key strategy in managing blood glucose levels. Several studies have explored the potential of chromen-4-one derivatives as inhibitors of these enzymes.

In one study, a series of chromone-based phenylhydrazone and benzoylhydrazone derivatives were synthesized and evaluated for their α-glucosidase inhibitory effects. google.com Several of these compounds demonstrated significant inhibitory activity, with one compound in particular, 5c , exhibiting an IC50 value of 6.59 ± 0.09 μM, making it substantially more potent than the positive control, acarbose (IC50 = 685.11 ± 7.46 μM). google.com Kinetic studies revealed that compound 5c acts as a mixed-type inhibitor of α-glucosidase. google.com Furthermore, in vivo testing in normal Kunming mice showed that this compound could suppress the rise in blood glucose levels after sucrose (B13894) loading. google.com

Another area of investigation involves the insulinotropic activities of chromonyl-2,4-thiazolidinediones. A series of these compounds were prepared and tested for their ability to stimulate insulin (B600854) release in INS-1 cells. google.com Notably, compounds derived from 3-formyl chromone generally showed better insulinotropic effects than those derived from 2-formyl chromone. Specifically, compounds IVb and IVc were found to increase insulin release at a low concentration (1 µg/mL) in the presence of 5.6 mmol/L glucose. google.com

Research on chromone derivatives isolated from the marine fungus Penicillium thomii Maire also revealed significant α-glucosidase inhibitory activity. Compounds 9 and 10 from this study displayed IC50 values of 688 and 268 μM, respectively, which were considerably more effective than the acarbose control (1.33 mM).

The table below summarizes the antidiabetic activity of selected chromen-4-one derivatives.

| Compound ID | Type of Derivative | Target/Assay | Key Findings | Reference |

| 5c | Chromone-based benzoylhydrazone | α-glucosidase inhibition | IC50 = 6.59 ± 0.09 μM | google.com |

| IVb | Chromonyl-imidazolidinedione | Insulin release in INS-1 cells | Increased insulin release at 1 µg/mL | google.com |

| IVc | Chromonyl-2-thioxo-imidazolidine-4-one | Insulin release in INS-1 cells | Increased insulin release at 1 µg/mL | google.com |

| 9 | Chromone derivative from P. thomii | α-glucosidase inhibition | IC50 = 688 μM | |

| 10 | Chromone derivative from P. thomii | α-glucosidase inhibition | IC50 = 268 μM |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The chromen-4-one scaffold has served as a foundation for the development of potent cholinesterase inhibitors.

A study on new chromenone derivatives identified several potent inhibitors of both AChE and BChE. For instance, compound 2l was the most potent inhibitor of AChE with an IC50 value of 0.08 ± 0.03 µM, while compound 3q was the most potent inhibitor of BChE with an IC50 value of 0.04 ± 0.01 µM. Compound 3h was identified as a potent dual inhibitor, with IC50 values of 0.15 ± 0.01 µM for AChE and 0.09 ± 0.01 µM for BChE.

In another research effort, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated. Compound 4k from this series demonstrated good potency against BChE with an IC50 value of 0.65 ± 0.13 µM, and kinetic studies revealed it to be a competitive inhibitor.

Furthermore, hybrids of chromone and donepezil (B133215) have been developed as multipotent agents for Alzheimer's disease, targeting both cholinesterases and monoamine oxidase. Compound 5c from this series showed balanced inhibitory potential against both BuChE (IC50 = 5.24 μM) and AChE (IC50 = 0.37 μM). Molecular modeling suggested that this compound could bind to both the peripheral and active sites of AChE.

The table below presents the anticholinesterase activity of selected chromen-4-one derivatives.

| Compound ID | Type of Derivative | Target Enzyme | IC50 Value (µM) | Reference |

| 2l | Chromenone-based derivative | AChE | 0.08 ± 0.03 | |

| 3q | Chromenone-based derivative | BChE | 0.04 ± 0.01 | |

| 3h | Chromenone-based derivative | AChE | 0.15 ± 0.01 | |

| 3h | Chromenone-based derivative | BChE | 0.09 ± 0.01 | |

| 4k | Amino-7,8-dihydro-4H-chromenone | BChE | 0.65 ± 0.13 | |

| 5c | Chromone-donepezil hybrid | AChE | 0.37 | |

| 5c | Chromone-donepezil hybrid | BChE | 5.24 |

Structure Activity Relationship Sar Studies of Chromen 4 One Derivatives

Influence of Substituents on the Chromen-4-one Core on Biological Activity

The biological activity of chromen-4-one derivatives is profoundly influenced by the nature and position of substituents on the core benzo-γ-pyrone ring system. nih.gov Research indicates that even minor modifications to this scaffold can lead to significant changes in efficacy and biological targets.

The chromen-4-one nucleus acts as a foundational skeleton for a wide array of active groups, leading to diverse activities ranging from anti-inflammatory and antioxidant to antitumor. researchgate.net The substitution pattern on the A-ring (the benzene (B151609) part) of the chromone (B188151) core is a key determinant of activity. For instance, studies on styrylchromones have shown that the presence of hydroxyl (-OH) groups on the A-ring contributes significantly to inhibitory activity. Specifically, having two hydroxyl groups at positions C-5 and C-7 can lead to a notable increase in potency. nih.gov

Conversely, other substitutions can diminish certain biological effects while enhancing others. In one study, the introduction of a hydroxyl group or a cyanide substituent was found to decrease cytotoxicity against cancer cell lines, yet the cyanide-substituted derivative exhibited improved antibacterial properties. nih.gov This highlights that there is often no direct correlation between different types of biological activity, suggesting distinct underlying mechanisms of action. nih.gov

Impact of the Benzoyl Moiety and its Substitution Pattern at Position 3

The substituent at the C-3 position of the chromen-4-one scaffold plays a pivotal role in defining the molecule's interaction with biological targets. The size, nature, and substitution pattern of the group at this position are critical for activity. nih.gov For the specific class of 3-benzoylchromen-4-ones, the benzoyl moiety is a significant structural feature.

Research into related structures underscores the importance of the C-3 substituent. For example, in a series of COX-2 inhibitors, the nature and size of the substituent on the C-3 chromene scaffold were found to be crucial for inhibitory activity. nih.gov While this study focused on a 3-(benzyloxy) group, the principle extends to the 3-benzoyl group, where the aroyl functionality introduces specific steric and electronic properties. The orientation and chemical nature of this group can dictate how the molecule fits into the binding pocket of a target protein.

Studies on 3-benzoyl-4-hydroxycoumarin derivatives, which are structurally related to 3-benzoylchromen-4-ones, have also been conducted to establish structure-activity relationships for fungicidal activity, further emphasizing the importance of the 3-benzoyl group in defining biological outcomes. researchgate.net The substitution pattern on the benzoyl ring itself allows for fine-tuning of these properties. The presence and position of groups like the chloro-substituent in 3-(2-Chlorobenzoyl)chromen-4-one can alter the electron distribution and conformation of the entire molecule, thereby modulating its biological profile.

Role of Halogenation in Modulating Activity

Halogenation is a widely used strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. In the context of chromen-4-one derivatives, the introduction of halogen atoms can significantly impact biological activity. nih.gov

The effect of halogenation depends on the position of the substitution and the specific halogen used. In some 4-aryl-4H-chromenes, substitution at the 4- and 6-positions of the chromene nucleus with specific halogen atoms was found to increase the molecule's antitumor activity against various cell lines. researchgate.net This enhancement is often attributed to changes in lipophilicity, electronic effects, and the potential for halogen bonding.

The properties of the halogen atom itself—such as size and electronegativity—are critical. For instance, in one study on PAK4 inhibitors, it was observed that for electron-withdrawing groups (EWGs), as the size of the halogen atom decreased and electronegativity increased (e.g., moving from iodine to chlorine to fluorine), the biological activity varied significantly. nih.gov This demonstrates that simply adding a halogen is not sufficient; the choice of halogen and its position are key to optimizing activity.

Furthermore, studies on GPR55 ligands involved the synthesis of chromen-4-one derivatives with different halogens (F, Cl, Br) at position 6, which resulted in compounds with a range of efficacies, from partial agonists to antagonists. acs.org This illustrates the powerful role of halogenation in fine-tuning the interaction of the molecule with its biological target.

Stereochemical Considerations and Diastereoselectivity in Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining biological activity. For chromen-4-one derivatives that contain chiral centers, different stereoisomers can exhibit vastly different potencies and effects. This is because biological targets like enzymes and receptors are themselves chiral, and thus interact differently with each stereoisomer.

The synthesis of α-Tocopherol (Vitamin E), which features a chroman core, highlights the importance of stereochemistry. The biological activity of Vitamin E is highly dependent on its specific stereoconfiguration (2R,4′R,8′R). acs.orgacs.org Synthetic strategies often focus on stereoselective reactions to construct the C2 oxa-quaternary center with high precision, as this is crucial for its function. acs.orgacs.org

In studies of flavanone-containing chromene derivatives, stereochemistry was also found to be significant. The value of the coupling constant between specific protons (H2 and H3ax) indicated a trans-diaxial coupling, which in turn defined the spatial orientation of the aryl group linked at the C-2 position as equatorial. mdpi.com This specific conformation is directly linked to the molecule's observed biological activity.

Similarly, research on dirchromone derivatives, which possess a chromone core, has shown that while changes in substituent position induced little variability in the tested activities, the underlying stereochemistry of the core structure is fundamental to its function as a pharmacophore. nih.gov These findings underscore that for any chromen-4-one derivative with the potential for stereoisomerism, a thorough evaluation of the activity of each individual isomer is essential for a complete understanding of its SAR.

Pharmacophore Modeling and Key Structural Features for Desired Activity

Pharmacophore modeling is a computational approach used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. youtube.com A pharmacophore model defines the 3D arrangement of features like hydrogen bond donors and acceptors, hydrophobic centers, and charged groups that are critical for biological activity. youtube.com

For chromen-4-one derivatives, pharmacophore models help elucidate the key structural features necessary for their desired effects. For example, in the design of selective COX-2 inhibitors, molecular docking studies (a related technique) revealed key interactions. It was found that a p-MeSO2 substituent on a phenyl ring was perfectly oriented within a secondary pocket of the COX-2 enzyme, and the carbonyl group of the chromene ring formed a crucial interaction with the amino acid residue Ser530. nih.gov These specific interactions are key components of the pharmacophore for COX-2 inhibition by this class of compounds.

The chromen-4-one core itself is often a central feature of the pharmacophore, acting as a rigid scaffold to correctly position other functional groups. nih.gov For GPR55 agonists, the polar keto function of the chromen-4-one core was identified as being of major importance for binding and activation, likely acting as a hydrogen bond acceptor. acs.org When this carbonyl oxygen was replaced with sulfur, the resulting compound lost its agonist activity and became a weak antagonist, confirming the critical role of this specific feature in the pharmacophore. acs.org

These models are invaluable for virtual screening and the rational design of new, more potent, and selective derivatives. By understanding the key features, chemists can design molecules that better fit the pharmacophore model, enhancing the probability of successful drug discovery. youtube.com

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein target at the atomic level. researchgate.netsdiarticle4.com The process involves placing the ligand into the binding site of a receptor and evaluating its conformation and orientation using a scoring function, which estimates the binding affinity. sdiarticle4.com A more negative binding energy typically indicates a more favorable and stable interaction. sdiarticle4.com

While specific docking studies for 3-(2-Chlorobenzoyl)chromen-4-one are not extensively detailed in the cited literature, research on analogous chromen-4-one derivatives demonstrates the utility of this approach. For instance, various chromen-4-one derivatives have been docked against cancer-related protein targets like the Bcr-Abl oncogene and Cyclin-Dependent Kinase 4 (CDK4) to estimate their binding affinities. nih.govnih.gov In one such study on 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, docking scores against the Bcr-Abl protein ranged from -7.8 to -10.16 kcal/mol, indicating strong potential for inhibitory activity. nih.gov These studies typically reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. sdiarticle4.comnih.gov For example, docking of certain chromone (B188151) congeners into the CDK4 active site highlighted the importance of hydrogen bonding and hydrophobic forces in achieving strong binding affinity. nih.gov

Table 1: Example of Molecular Docking Results for Chromen-4-one Derivatives

| Compound Series | Protein Target | Binding Energy Range (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Bcr-Abl Oncogene | -7.8 to -10.16 | Not specified |

| Substituted Benzimidazolyl Chromen-4-one Derivatives | COX-2 | > -9.0 | Hydrogen bond, hydrophobic, van der Waals, pi-pi interactions |

| Various Chromone Congeners | CDK4 Enzyme | Not specified | Hydrogen bonding and hydrophobic interactions |

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dntb.gov.uaresearchgate.net It is widely applied to calculate the optimized geometric parameters (bond lengths and angles), vibrational frequencies, and various electronic properties of molecules. researchgate.netresearchgate.netekb.eg DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), provide a balance between accuracy and computational cost, making them suitable for studying complex organic molecules. researchgate.netdntb.gov.ua

For chromen-4-one derivatives, DFT calculations are essential for understanding their structural and electronic nature. For instance, in a study on 3-(6-(3-aminophenyl)thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazol-2-yl)-2H-chromen-2-one (ATTC), DFT was used to determine the optimized geometry and various reactivity descriptors. dntb.gov.ua Such calculations for 3-(2-Chlorobenzoyl)chromen-4-one would yield precise information about its three-dimensional structure and the distribution of electrons within the molecule, which are fundamental to its reactivity and interaction with biological targets.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. researchgate.net

FMO analysis, performed using data from DFT calculations, is crucial for predicting how a molecule will interact in chemical reactions. youtube.comwikipedia.org For the related compound ATTC, a chromen-2-one derivative, HOMO-LUMO analysis was used to evaluate its stability and molecular reactivity. dntb.gov.ua Applying FMO analysis to 3-(2-Chlorobenzoyl)chromen-4-one would help predict its reactive sites and understand its electronic behavior, providing insights into its potential mechanisms of action.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netlibretexts.org It uses a color-coded scheme to represent different potential values, where red typically indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netresearchgate.net MEP maps are invaluable for identifying the sites of electrophilic and nucleophilic attack and for understanding hydrogen bonding interactions. nih.govwalisongo.ac.id

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (CoMFA) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the 3D properties of molecules. CoMFA generates a model by correlating the biological activity of compounds with their steric and electrostatic fields. nih.govjmaterenvironsci.com These models are represented by contour maps that show regions where modifications to the molecular structure could enhance or decrease activity. rsc.org

While specific QSAR or CoMFA models for 3-(2-Chlorobenzoyl)chromen-4-one are not available in the provided search results, the methodology has been successfully applied to other complex heterocyclic systems to guide drug design. researchgate.netnih.govrsc.org For a series of quinazolinone derivatives, a 3D-QSAR model was built to direct future structural modifications to improve antitumor activity. rsc.org Similarly, for a set of CYP11B1 inhibitors, CoMFA and CoMSIA models were developed to predict bioactivities and guide the design of new inhibitors. nih.gov A QSAR/3D-QSAR study on a series of 3-benzoylchromen-4-one (B5687771) derivatives would be a powerful tool to identify the key structural features of the benzoyl and chromone rings that are critical for their biological activity.

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability and Conformational Changes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rug.nlyoutube.com By solving Newton's equations of motion, MD simulations provide a dynamic view of the ligand-protein complex, revealing information about its stability, conformational changes, and the flexibility of both the ligand and the protein. nih.govnih.gov This technique is particularly useful for validating the results of molecular docking and for understanding the behavior of a ligand within a binding site over a period of nanoseconds or longer. nih.govnih.gov

MD simulations have been effectively used to study the stability of complexes involving chromone derivatives. For example, a 20-nanosecond MD simulation was performed on a 4H-chromone derivative complexed with the Bcr-Abl protein to investigate the stability of the ligand-protein interaction. nih.gov Such simulations can confirm whether the interactions predicted by docking are maintained over time and can reveal how the protein structure might adapt to the presence of the ligand. Applying MD simulations to 3-(2-Chlorobenzoyl)chromen-4-one bound to a target protein would provide crucial insights into the stability of the complex and the dynamic nature of their interaction.

In Silico Prediction of Biological Activity and ADMET

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.gov These predictions help to identify compounds with potentially poor pharmacokinetic profiles or toxicity issues, thus reducing late-stage failures in drug development. nih.gov Various computational tools and models, often based on QSAR or machine learning, are used to estimate properties like intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities. nih.govnih.gov

While specific ADMET data for 3-(2-Chlorobenzoyl)chromen-4-one is not provided, the methodology is highly relevant. Studies on other heterocyclic compounds demonstrate the application of these predictive tools. For example, in silico ADMET predictions for substituted benzimidazolylpyrimidinyl chromen-4-one derivatives were used to evaluate their potential for oral bioavailability and safety. sdiarticle4.com Similarly, for a series of thiazolidin-4-one derivatives, ADME studies were conducted to predict their potential to be absorbed by the human intestine and cross the blood-brain barrier. researchgate.net Applying these in silico ADMET prediction methods to 3-(2-Chlorobenzoyl)chromen-4-one is a critical step in evaluating its drug-likeness and potential for further development as a therapeutic agent.

Future Research Directions and Outlook in 3 2 Chlorobenzoyl Chromen 4 One Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient, high-yield, and environmentally benign synthetic methods is crucial for generating a diverse library of 3-(2-Chlorobenzoyl)chromen-4-one derivatives for further study. While classical methods for chromone (B188151) synthesis exist, future research should focus on modern, more sustainable alternatives.

Photoredox Catalysis: Recent advancements have demonstrated that visible-light photoredox catalysis can be a powerful tool for creating 3-acylchromones from readily available precursors like 3-halogenchromones or 3-formylchromones. nih.gov This approach offers mild reaction conditions and high efficiency, making it an attractive pathway for synthesizing the target compound and its derivatives. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable technique in organic synthesis, known for accelerating reaction rates, increasing yields, and sometimes enabling solvent-free conditions. researchgate.net Applying microwave technology to the synthesis of 3-aroyl-chromen-4-ones could significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Mechanochemistry: Solvent-free mechanochemical methods, such as ball-milling, represent a green chemistry approach. The dehydrative coupling of ortho-hydroxyaryl enaminones with carboxylic acids, facilitated by catalysts in a ball mill, has been shown to produce 3-acylchromones in high yields without the need for bulk solvents. researchgate.net

Improved Classical Methods: Even established reactions like the Algar–Flynn–Oyamada reaction can be optimized. Research into performing this reaction under solvent-free grinding conditions using reagents like urea-hydrogen peroxide has shown promise for faster reactions and higher yields in the synthesis of related chromone structures. mdpi.com

Design and Synthesis of Advanced Derivatives with Tuned Biological Profiles

The therapeutic potential of 3-(2-Chlorobenzoyl)chromen-4-one can be systematically enhanced through the design and synthesis of advanced derivatives. Structure-Activity Relationship (SAR) studies on related flavonols and chromones have shown that small molecular modifications can lead to significant changes in biological activity. nih.gov Future work should focus on targeted modifications to improve potency, selectivity, and pharmacokinetic properties.

Key modification strategies include:

Substitution on the Benzoyl Ring: The electronic properties of the 2-chlorobenzoyl moiety can be tuned by introducing additional electron-withdrawing (e.g., -CF₃, -NO₂) or electron-donating (e.g., -OCH₃, -CH₃) groups. Such substitutions have been shown to modulate the anticancer and antioxidant activities in related heterocyclic systems. nih.govmdpi.com

Modification of the Chromone Core: Introducing substituents on the benzo portion of the chromen-4-one ring can impact activity. For example, adding an acetic acid moiety has been explored to enhance the anticancer properties of 3-arylflavones. nih.gov

Bioisosteric Replacement: The chlorine atom could be replaced with other halogens (F, Br, I) or a trifluoromethyl group (-CF₃) to investigate the impact on binding affinity and metabolic stability. Fluorine-containing substituents, in particular, are known to often enhance the biological activity of drug candidates. nih.gov

Below is a table outlining potential derivative designs and their intended effects.

Table 1: Proposed Derivatives of 3-(2-Chlorobenzoyl)chromen-4-one and Their Rationale| Modification Site | Proposed Substituent | Rationale for Modification |

|---|---|---|

| Benzoyl Ring (positions 3', 4', 5', or 6') | Methoxy (-OCH₃) | To potentially increase anti-proliferative activity, as seen in related coumarin (B35378) hybrids. nih.gov |

| Benzoyl Ring (positions 3', 4', 5', or 6') | Trifluoromethyl (-CF₃) | To enhance metabolic stability and potentially increase binding affinity. mdpi.comnih.gov |

| Chromone Core (positions 5, 6, 7, or 8) | Hydroxyl (-OH) | To improve antioxidant potential and provide a handle for further functionalization. mdpi.com |

| Chromone Core (positions 5, 6, 7, or 8) | Basic Side Chain (e.g., piperidine) | To potentially improve binding affinity to targets like the estrogen receptor. nih.gov |

| Benzoyl Moiety | Replacement with Heterocycle | To explore novel interactions with biological targets and alter physicochemical properties. |

In-depth Mechanistic Studies at the Molecular and Cellular Level

A critical area of future research is to elucidate the precise mechanism of action of 3-(2-Chlorobenzoyl)chromen-4-one. This involves identifying its molecular targets and understanding its downstream cellular effects.

Target Identification: The primary step is to identify the specific protein(s) with which the compound interacts. Unbiased chemoproteomic approaches can be employed to map protein engagement across the proteome.

Enzyme Kinetics: If the target is an enzyme (e.g., a kinase, cyclooxygenase, or acetylcholinesterase), detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or allosteric). nih.govnih.gov

Cellular Pathway Analysis: Once a target is validated, cellular assays can reveal the biological consequences of its modulation. For instance, if the compound shows anticancer potential, studies should investigate its effects on cell proliferation, apoptosis (programmed cell death), and cell migration. frontiersin.orgnih.gov Network pharmacology can also be used to predict potential mechanisms and signaling pathways, such as the PI3K/AKT pathway, which can then be validated experimentally. frontiersin.org

Application of Advanced Computational Techniques in Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating drug discovery by reducing costs and time. researchgate.net Future research on 3-(2-Chlorobenzoyl)chromen-4-one should extensively leverage computational methods to guide synthesis and optimization.

Structure-Based Drug Design (SBDD): If a three-dimensional structure of a biological target is identified, molecular docking can be used to predict the binding mode and affinity of 3-(2-Chlorobenzoyl)chromen-4-one and its derivatives. nih.govnih.govresearchgate.net This information can provide crucial insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are essential for activity, thereby guiding the design of more potent analogues.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are valuable. Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structures of a series of synthesized derivatives and their measured biological activities. This model can then be used to predict the activity of new, yet-to-be-synthesized compounds, prioritizing the most promising candidates.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. This allows for the early identification and removal of compounds with potentially poor pharmacokinetic profiles or toxicity issues, streamlining the drug development process.

Table 2: Application of Computational Methods in 3-(2-Chlorobenzoyl)chromen-4-one Research

| Computational Method | Specific Application | Desired Outcome |

|---|---|---|

| Molecular Docking (SBDD) | Predict binding poses and affinities of derivatives within a target's active site. nih.govnih.gov | Rationalize SAR and guide the design of derivatives with improved target binding. |

| QSAR (LBDD) | Build predictive models based on the activity of a library of synthesized analogues. | Prioritize the synthesis of novel derivatives with high predicted biological activity. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Assess the stability of the predicted binding pose and understand conformational changes. |

| ADMET Profiling | Predict pharmacokinetic properties (e.g., solubility, permeability) and toxicity risks. | Select drug candidates with favorable drug-like properties for further preclinical testing. |

Potential as Chemical Probes for Biological Systems

Beyond therapeutic applications, well-characterized molecules can serve as chemical probes—powerful tools to interrogate biological systems. rsc.org A high-quality chemical probe selectively modulates a protein's function, enabling researchers to study its role in cellular pathways and disease. rsc.org

Future research could explore the development of 3-(2-Chlorobenzoyl)chromen-4-one or its derivatives as chemical probes. This would require:

Demonstrating Potency and Selectivity: Rigorous testing is needed to confirm that the compound potently and selectively interacts with a single molecular target or protein family.

Functionalization: The core structure could be modified with reporter tags, such as fluorescent dyes or biotin, without losing its activity. Such modifications facilitate the use of the probe in advanced biological experiments like fluorescence microscopy or protein pull-down assays. mdpi.com

Bioorthogonal Chemistry: The development of bioorthogonal handles on the molecule would allow it to be tagged within a living cell, enabling real-time imaging of its target engagement. uci.edu

The unique photophysical properties of some chromone derivatives make them promising candidates for fluorescent probes. mdpi.com

Broader Applications in Materials Science or Chemical Biology

The utility of the 3-(2-Chlorobenzoyl)chromen-4-one scaffold may extend beyond pharmacology. The chromone ring system is known for its unique optical and electronic properties, suggesting potential applications in other scientific fields.

Chemosensors: The chromone-hydrazone class of molecules has been investigated for its ability to selectively bind and detect metal ions. mdpi.com By functionalizing the 3-(2-Chlorobenzoyl)chromen-4-one scaffold with appropriate chelating groups, novel chemosensors could be developed for environmental monitoring or biological analysis. mdpi.com

Functional Materials: The inherent fluorescence of many chromone derivatives could be exploited in materials science. ijrpc.commdpi.com Future work could involve incorporating the molecule into polymers or other materials to create novel fluorescent materials, organic light-emitting diodes (OLEDs), or other functional materials with specific photophysical properties.

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC with UV visualization.

- Optimize temperature and solvent polarity to avoid side reactions (e.g., over-acylation).

How can researchers validate the structural integrity of 3-(2-Chlorobenzoyl)chromen-4-one?

Q. Basic Characterization Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios. For example, aromatic protons in the chlorobenzoyl group typically appear as a multiplet in the 7.2–7.8 ppm range .

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ or [M–Cl]⁺ fragments) .

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL ) resolves bond lengths and angles, critical for confirming stereochemistry .

Q. Advanced Method :

- DFT Calculations : Compare experimental NMR/IR data with computational models to identify discrepancies in electronic environments .

How should researchers address contradictory spectral data during structural elucidation?

Q. Advanced Resolution Strategy :

- Cross-Validation : Combine multiple techniques (e.g., NOESY for spatial proximity, HSQC for carbon-proton correlations) to resolve ambiguities in NMR assignments .

- Crystallographic Refinement : Use SHELX programs to refine X-ray data, particularly for compounds with torsional flexibility or disordered substituents .

- Isotopic Labeling : Introduce ¹³C or ²H labels at suspected sites to track chemical shifts in complex spectra.

Example Data Conflict :

If HRMS suggests a molecular ion at m/z 315.05 but NMR indicates unexpected splitting, consider impurities or tautomeric forms. Re-run under deuterated solvents (e.g., DMSO-d₆) to stabilize labile protons.

What strategies optimize reaction yields for derivatives of 3-(2-Chlorobenzoyl)chromen-4-one?

Q. Advanced Synthetic Optimization :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acylation efficiency. Evidence shows AlCl₃ improves regioselectivity in chlorobenzoyl substitutions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hrs to 2 hrs) while maintaining yields >80% .

- Solvent Effects : Use polar aprotic solvents (DMF, DCM) for nucleophilic substitutions, as they stabilize transition states without side hydrolysis .

Q. Basic Assay Design :

Q. Advanced Mechanistic Studies :

- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .